2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c17-13-5-7-14(8-6-13)24(20,21)15-10-19(11-15)25(22,23)16-4-2-1-3-12(16)9-18/h1-8,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOJZEFMLKZZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.
Attachment of the Benzonitrile Group: The benzonitrile group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of 2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups may play key roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
- 2-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
Uniqueness
2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Biological Activity
The compound 2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a novel synthetic molecule with potential therapeutic applications. Its structure includes a sulfonamide moiety, which is known for various biological activities, including anti-inflammatory and antimicrobial effects. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features:
- A chlorophenyl group,
- An azetidine ring,
- Two sulfonyl groups,
- A benzonitrile moiety.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. In particular, derivatives of azetidinones have shown potent antifungal activity against strains such as Aspergillus niger and Aspergillus flavus . The presence of the chlorophenyl group may enhance the compound's efficacy due to its electron-withdrawing properties, potentially increasing the compound's lipophilicity and membrane permeability.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antifungal | Aspergillus niger, Aspergillus flavus |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-(alkyl/aralkyl)thio]-1,3,4-oxadiazole | Antifungal | Various phytopathogenic fungi |
Anti-inflammatory Activity
The compound's sulfonamide component suggests potential anti-inflammatory activity, particularly in autoimmune diseases. A related study indicated that similar compounds effectively suppress activated T cell proliferation and reduce the production of inflammatory cytokines like IFN-α . This mechanism may be beneficial in treating conditions such as systemic lupus erythematosus (SLE).
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in pathogen metabolism or inflammatory processes.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis .
- Cytokine Modulation : The compound may modulate immune responses by altering cytokine production.
Case Studies and Research Findings
- Antifungal Screening : A series of azetidinone derivatives were synthesized and tested for antifungal activity. Results indicated that modifications in the side chains significantly affected their efficacy against fungal pathogens .
- In Vivo Studies : In vivo studies on related sulfonamide compounds demonstrated a reduction in inflammatory markers in models of autoimmune diseases, suggesting potential therapeutic applications for similar structures .
- Structure-Activity Relationship (SAR) : Research on pyrazole derivatives has established that specific structural modifications enhance biological activity, providing insights that could guide further development of azetidine-based compounds .
Q & A
Q. Advanced Research Focus
- Stereoisomer Formation : Azetidine ring substitution can lead to diastereomers (e.g., d.r. = 55:45 in related compounds), impacting solubility and target binding .
- Reactivity : Electron-withdrawing sulfonyl groups on azetidine increase ring strain, enhancing nucleophilic substitution at the benzonitrile site .
- Biological Relevance : Molecular docking studies suggest stereochemistry influences binding affinity to enzymes like carbonic anhydrase or kinase targets .
What methodologies are recommended for studying reaction mechanisms involving the sulfonyl groups?
Q. Advanced Research Focus
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., DMF-d) to probe rate-determining steps in sulfonylation .
- Computational Modeling : Density functional theory (DFT) calculations identify transition states and intermediates in sulfonyl transfer reactions .
- Trapping Experiments : Add nucleophiles (e.g., amines) to intercept reactive intermediates during azetidine ring functionalization .
What in vitro assays are suitable for evaluating the compound’s potential biological activity?
Q. Advanced Research Focus
- Enzyme Inhibition : Screen against sulfotransferases or proteases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) .
- Cytotoxicity Assays : Test in cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols, noting IC values .
- Protein Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with serum albumin or target receptors .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl O atoms, benzonitrile nitrile group) for target engagement using MOE or Phase .
What factors influence the stability of this compound during storage and reaction conditions?
Q. Basic Research Focus
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonyl and benzonitrile groups .
- Moisture Control : Use molecular sieves in reactions to avoid hydrolysis of the azetidine ring .
- pH Stability : Avoid strongly acidic/basic conditions (>pH 9) to prevent sulfonyl group cleavage .
How can regioselectivity be controlled when synthesizing derivatives of this compound?
Q. Advanced Research Focus
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on azetidine nitrogen) to guide sulfonylation to the desired position .
- Catalytic Systems : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling at the benzonitrile para-position .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control in multi-step reactions, enhancing regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
